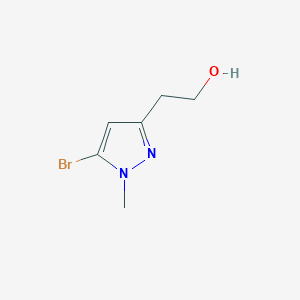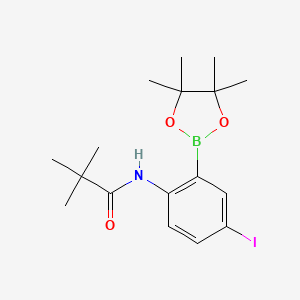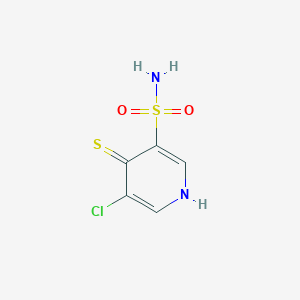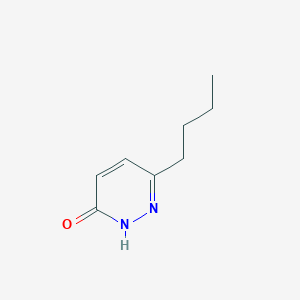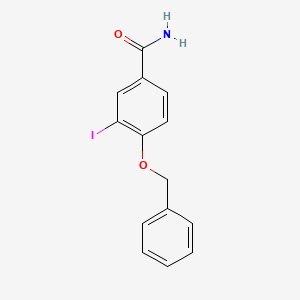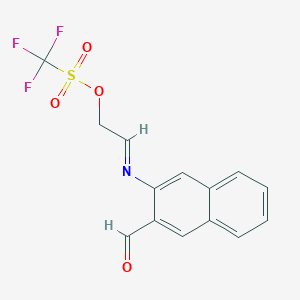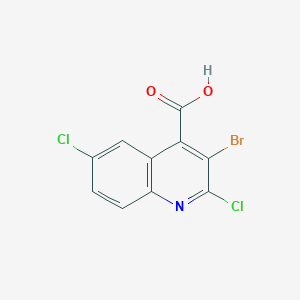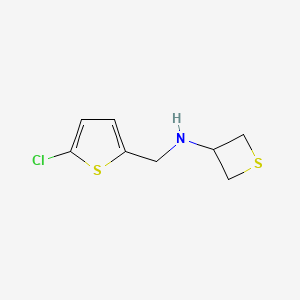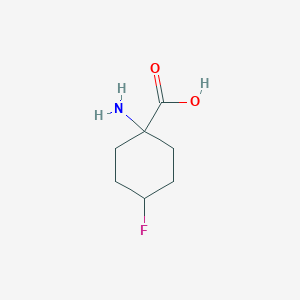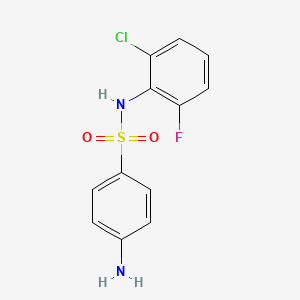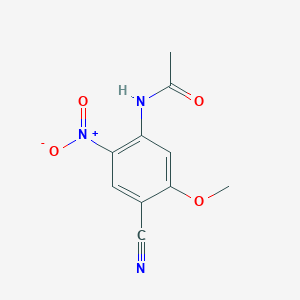
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9N3O4 It is a derivative of acetamide, characterized by the presence of cyano, methoxy, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide typically involves the reaction of substituted anilines with cyanoacetic acid derivatives. One common method includes the treatment of 4-cyano-5-methoxy-2-nitroaniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 4-amino-5-methoxy-2-nitrophenylacetamide.
Reduction: Formation of 4-cyano-5-methoxy-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and nitro groups are often involved in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the cyano group, which may affect its reactivity and biological activity.
N-(4-cyano-2-nitrophenyl)acetamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
N-(4-cyano-5-methoxyphenyl)acetamide: Lacks the nitro group, which may reduce its potential for hydrogen bonding and electrostatic interactions.
Uniqueness
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide is unique due to the combination of cyano, methoxy, and nitro groups on the phenyl ring. This combination provides a balance of electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N3O4/c1-6(14)12-8-4-10(17-2)7(5-11)3-9(8)13(15)16/h3-4H,1-2H3,(H,12,14) |
InChI Key |
XEACJABKXHUEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


